molecular formula C22H20N4O3S B11055099 3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B11055099
M. Wt: 420.5 g/mol
InChI Key: FYVJHNHGBRJQQI-UHFFFAOYSA-N
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Description

3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is a complex organic compound that features a combination of benzothiazole, piperazine, and pyrrole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves multi-step proceduresThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: LiAlH4, NaBH4

    Solvents: DMF, methanol, chloroform

    Catalysts: HOBT, EDCl

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with various molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can modulate neurotransmitter receptors, such as dopamine and serotonin receptors, which is why derivatives of this compound are studied for their antipsychotic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is unique due to the combination of its structural moieties, which confer a wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C22H20N4O3S/c1-29-16-8-6-15(7-9-16)26-20(27)14-18(21(26)28)24-10-12-25(13-11-24)22-23-17-4-2-3-5-19(17)30-22/h2-9,14H,10-13H2,1H3

InChI Key

FYVJHNHGBRJQQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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